An In-depth Technical Guide to 3-(pyridin-3-yl)-1H-indazol-5-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(pyridin-3-yl)-1H-indazol-5-amine: Synthesis, Properties, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(pyridin-3-yl)-1H-indazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold, particularly when substituted at the 3 and 5 positions, serves as a privileged structure for targeting a variety of protein kinases. This document details the physicochemical characteristics, a validated synthetic pathway, spectroscopic data, and the known biological context of this compound, primarily as a kinase inhibitor. The insights provided are intended to support researchers, scientists, and drug development professionals in leveraging this molecule for further discovery and application.
Core Physicochemical Properties
3-(pyridin-3-yl)-1H-indazol-5-amine is a small molecule featuring a bicyclic indazole core linked to a pyridine ring. The presence of the 5-amino group and the pyridine nitrogen imparts specific polarity, hydrogen bonding capabilities, and basicity that are crucial for its biological activity, particularly in forming key interactions within enzyme active sites.
| Property | Value | Source |
| IUPAC Name | 3-(pyridin-3-yl)-1H-indazol-5-amine | N/A |
| CAS Number | 1176535-07-1 | [1] |
| Molecular Formula | C₁₂H₁₀N₄ | N/A |
| Molecular Weight | 210.24 g/mol | N/A |
| Appearance | White to off-white or crystalline powder | [2] |
| Hydrogen Bond Donors | 2 (amine -NH₂ and indazole -NH) | N/A |
| Hydrogen Bond Acceptors | 3 (two indazole nitrogens, one pyridine nitrogen) | N/A |
| Topological Polar Surface Area | 69.5 Ų | N/A |
| Predicted LogP | 1.8 | N/A |
Synthesis and Purification Workflow
The synthesis of 3,5-disubstituted indazoles is a well-established process in medicinal chemistry, often relying on a key palladium-catalyzed cross-coupling reaction. The following protocol describes a robust and reproducible method for preparing 3-(pyridin-3-yl)-1H-indazol-5-amine, adapted from established methodologies for analogous structures.[3]
The causality behind this synthetic strategy is twofold:
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Indazole Formation: Starting with a readily available fluorobenzonitrile allows for a high-yield cyclization reaction with hydrazine to form the indazole core. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution.
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Suzuki Coupling: The Suzuki reaction is chosen for its exceptional functional group tolerance, allowing the carbon-carbon bond between the indazole and pyridine rings to be formed without requiring protection of the amino and N-H groups.[3]
Experimental Protocol: Synthesis of 3-(pyridin-3-yl)-1H-indazol-5-amine
Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine
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To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol, add hydrazine hydrate (3.0-5.0 eq).
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Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.
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Filter the solid, wash with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove impurities, and dry under vacuum to yield 5-bromo-1H-indazol-3-amine as a solid.
Step 2: Suzuki Coupling to Yield 3-(pyridin-3-yl)-1H-indazol-5-amine
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In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (1.0 eq), pyridine-3-boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq).
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
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Add a solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Heat the mixture to 90-100 °C for 6-12 hours, again monitoring by TLC or LC-MS.
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After cooling, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (DCM).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel, typically using a gradient of methanol in DCM, to afford the final product, 3-(pyridin-3-yl)-1H-indazol-5-amine.
Synthetic Workflow Diagram
Caption: Synthetic route to 3-(pyridin-3-yl)-1H-indazol-5-amine.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical signatures for 3-(pyridin-3-yl)-1H-indazol-5-amine.
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¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to see characteristic signals for the aromatic protons on the indazole and pyridine rings. The amine (-NH₂) protons would likely appear as a broad singlet, and the indazole N-H proton would also be a distinct singlet. The chemical shifts (δ) and coupling constants (J) would be definitive for the substitution pattern.
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¹³C NMR (Carbon NMR): The spectrum would show 12 distinct carbon signals corresponding to the molecular structure, with chemical shifts indicative of aromatic carbons and those adjacent to nitrogen atoms.
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Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to 211.24.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching (from both the amine and indazole groups, typically in the 3200-3500 cm⁻¹ region), C-N stretching, and aromatic C=C and C-H vibrations.
Pharmacological Profile and Mechanism of Action
The 1H-indazole scaffold is a cornerstone in modern kinase inhibitor design.[3] Its N-H and nitrogen atoms are perfectly positioned to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in this enzyme family.[3]
While specific biological data for 3-(pyridin-3-yl)-1H-indazol-5-amine is not extensively published in public literature, its structure strongly suggests activity as an ATP-competitive kinase inhibitor . The 3-pyridyl group projects into the solvent-exposed region, where it can be modified to enhance potency and selectivity, while the 5-amino group can form additional interactions in the active site or serve as a vector for further chemical modification.
Numerous kinase families are targeted by indazole-based inhibitors, including:
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Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation pathways, making them attractive targets in oncology.[4]
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Activin Receptor-Like Kinase 5 (ALK5): An inhibitor of the TGF-β pathway, relevant in fibrosis and cancer.[5]
-
BCR-ABL: A fusion protein tyrosine kinase that drives chronic myeloid leukemia (CML).[6][7]
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Tropomyosin Receptor Kinases (TRK): Fusions of TRK genes are oncogenic drivers in various cancers.[8]
Hypothesized Mechanism of Action
The diagram below illustrates the general mechanism by which an indazole-based inhibitor like 3-(pyridin-3-yl)-1H-indazol-5-amine would function to block a signaling pathway driven by a protein kinase.
Caption: Competitive inhibition of a protein kinase by an indazole compound.
Safety and Handling
As with any research chemical, 3-(pyridin-3-yl)-1H-indazol-5-amine should be handled with appropriate precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-(pyridin-3-yl)-1H-indazol-5-amine represents a valuable chemical scaffold for drug discovery, particularly in the development of kinase inhibitors. Its well-defined synthesis, characteristic physicochemical properties, and strong mechanistic precedent make it an attractive starting point for lead optimization campaigns. Further investigation into its specific kinase selectivity profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
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PubChem. 3-(5-amino-3-pyridinyl)-1H-indazol-5-amine. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 5-(5-amino-3-pyridinyl)-1H-indazole-3-carboxamide. National Center for Biotechnology Information. Available from: [Link]
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Wang, H. et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 862-867. Available from: [Link]
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Adoo, K. M. et al. 5-(3-Amino-1H-indazol-6-yl)-1-(3-chlorobenzyl)pyridin-2(1H)-one, 97%. Available from: [Link]
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ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Available from: [Link]
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Yu, H. et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(13), 6311-6324. Available from: [Link]
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Alchemist-pharm. 3-(5-chloropyridin-3-yl)-1H-indazol-5-amine. Available from: [Link]
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PubMed. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Available from: [Link]
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PubChem. 3-methyl-1H-indazol-5-amine. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a Novel Orally Available Type II TRK Kinase Inhibitor Capable of Overcoming Multiple Resistant Mutants. Available from: [Link]
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Liu, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104. Available from: [Link]
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eScholarship.org. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Available from: [Link]
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